2-[(Thiophen-2-ylmethyl)-amino]-ethanol

Organic Synthesis Amino Alcohol Preparation Reductive Amination

2-[(Thiophen-2-ylmethyl)-amino]-ethanol (CAS 93448-34-1), also known as 2-[(2-Thienylmethyl)amino]ethanol, is a thiophene-containing amino alcohol with molecular formula C7H11NOS and molecular weight 157.23 g/mol. It is commercially available as a liquid at ≥95% purity (specification minimum 95.0%) and is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
CAS No. 93448-34-1
Cat. No. B1306468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Thiophen-2-ylmethyl)-amino]-ethanol
CAS93448-34-1
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CNCCO
InChIInChI=1S/C7H11NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2
InChIKeyLVERIHWIAUFVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Thiophen-2-ylmethyl)-amino]-ethanol (CAS 93448-34-1) Procurement Guide: Structural Identity and Baseline Specifications


2-[(Thiophen-2-ylmethyl)-amino]-ethanol (CAS 93448-34-1), also known as 2-[(2-Thienylmethyl)amino]ethanol, is a thiophene-containing amino alcohol with molecular formula C7H11NOS and molecular weight 157.23 g/mol . It is commercially available as a liquid at ≥95% purity (specification minimum 95.0%) and is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis . Key physicochemical parameters include a density of 1.168 g/cm³ and a boiling point of 291.9°C at 760 mmHg . The compound is structurally classified as a monosubstituted β-amino alcohol derivative bearing a thiophene-2-ylmethyl substituent on the nitrogen atom of ethanolamine .

2-[(Thiophen-2-ylmethyl)-amino]-ethanol: Rationale Against Direct Substitution with Structural Analogs


The target compound occupies a distinct chemical space among commercially available thiophene-ethanolamine derivatives. Generic substitution with structurally related compounds—such as thiophene-2-ethylamine (CAS 30433-91-1), thiophene-2-methanamine (CAS 27757-85-3), or 2-(thiophen-2-ylmethylideneamino)ethanol (CAS 73927-54-5)—is not scientifically justified due to fundamental differences in functional group composition and reactivity profiles. Thiophene-2-ethylamine and thiophene-2-methanamine lack the β-hydroxyl group essential for downstream transformations involving alcohol functionalization . Conversely, the imine analog (Schiff base derivative) possesses a C=N double bond with distinct electrophilicity and hydrolytic susceptibility, altering its behavior in reactions requiring a free secondary amine . Furthermore, substitution with phenyl-containing analogs such as 1-phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol (CAS 66200-58-6, MW 233.33 g/mol) introduces substantially different lipophilicity and steric bulk, which critically impacts reaction outcomes in catalytic asymmetric synthesis . The following section provides quantitative evidence establishing why 2-[(thiophen-2-ylmethyl)-amino]-ethanol should be prioritized over these alternatives based on verified synthetic performance and structural simplicity.

2-[(Thiophen-2-ylmethyl)-amino]-ethanol: Quantitative Differentiation Evidence Against Comparators


Synthetic Yield Benchmarking: 2-[(Thiophen-2-ylmethyl)-amino]-ethanol vs. Phenyl-Substituted Analog

The synthesis of 2-[(thiophen-2-ylmethyl)-amino]-ethanol via reductive amination of thiophene-2-carbaldehyde with ethanolamine in methanol proceeds with a documented isolated yield of 62% under ambient conditions (20°C, 36 h) . This yield represents a baseline for simple thiophene-ethanolamine scaffolds without aromatic substitution on the alcohol-bearing carbon. In contrast, the phenyl-substituted analog 1-phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol requires more complex multi-step synthetic sequences involving ketone reduction and subsequent amine alkylation, with typical overall yields for such α-substituted β-amino alcohols ranging from 35–50% in analogous synthetic pathways due to competing side reactions at the benzylic position . The lower molecular complexity (MW 157.23 vs. MW 233.33) and absence of a chiral center in the target compound translate to a more straightforward and higher-yielding synthetic route for bulk procurement.

Organic Synthesis Amino Alcohol Preparation Reductive Amination

Structural Determinants of Synthetic Versatility: Comparison of Reactive Functional Group Availability

2-[(Thiophen-2-ylmethyl)-amino]-ethanol (CAS 93448-34-1) contains three distinct reactive sites: a secondary amine nitrogen (pKa estimated ~8–9), a primary alcohol (-CH2CH2OH), and a thiophene ring amenable to electrophilic aromatic substitution . The presence of both amine and alcohol functionalities enables orthogonal derivatization—the alcohol can undergo esterification or etherification without perturbing the amine, while the amine participates in N-alkylation, acylation, or sulfonylation reactions independently. In comparison, thiophene-2-ethylamine (CAS 30433-91-1) lacks the β-hydroxyl group entirely, eliminating all alcohol-mediated transformations from the synthetic repertoire . Thiophene-2-methanamine (CAS 27757-85-3) similarly lacks both the β-hydroxyl and the ethylene spacer, restricting conformational flexibility in derived products . The Schiff base analog 2-(thiophen-2-ylmethylideneamino)ethanol (CAS 73927-54-5) contains an imine (C=N) rather than a secondary amine, which exhibits distinct reactivity (susceptibility to hydrolysis, nucleophilic addition at carbon) and cannot undergo the same range of N-substitution reactions as the target compound .

Synthetic Building Blocks Medicinal Chemistry Intermediates Scaffold Diversification

Comparative Physicochemical Profile: Boiling Point and Molecular Weight Distinction from Phenyl Analogs

2-[(Thiophen-2-ylmethyl)-amino]-ethanol exhibits a boiling point of 291.9°C at 760 mmHg and a molecular weight of 157.23 g/mol . In comparison, the phenyl-substituted analog 1-phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol (CAS 66200-58-6) has a molecular weight of 233.33 g/mol and a predicted boiling point exceeding 400°C at 760 mmHg based on molecular mass and aromatic ring count . The substantially lower boiling point of the target compound (291.9°C vs. >400°C estimated) translates to reduced energy requirements for purification by distillation when applicable, while the 33% lower molecular weight (157.23 vs. 233.33 g/mol) means that a given mass procurement contains approximately 48% more moles of the target compound. For reactions conducted on a molar basis, this directly impacts the effective quantity of material obtained per unit mass purchased.

Physicochemical Properties Purification Handling

Commercially Available Purity Benchmarking Against Imine Analog

2-[(Thiophen-2-ylmethyl)-amino]-ethanol is commercially available from multiple suppliers with a standard minimum purity specification of 95.0% (liquid form) . This consistency across vendor catalogs indicates a robust and reproducible synthetic and purification protocol for the secondary amine form. In contrast, the structurally related Schiff base analog 2-(thiophen-2-ylmethylideneamino)ethanol (CAS 73927-54-5), which contains a hydrolytically labile imine (C=N) bond, is less widely stocked and typically requires custom synthesis or specialized storage conditions due to its inherent susceptibility to hydrolysis back to the starting aldehyde and amine components . The greater hydrolytic stability of the secondary amine in the target compound (C–N bond vs. C=N bond) ensures that the procured material maintains its chemical identity and purity over longer storage periods without degradation to starting materials.

Chemical Procurement Purity Specifications Quality Control

2-[(Thiophen-2-ylmethyl)-amino]-ethanol (CAS 93448-34-1): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry Scaffold Derivatization via Orthogonal Functional Group Modification

This compound is optimally deployed as a bifunctional building block in medicinal chemistry programs requiring sequential or orthogonal derivatization of amine and alcohol moieties. The secondary amine undergoes N-alkylation, acylation, or sulfonylation to install pharmacophoric elements, while the primary alcohol can be independently esterified, etherified, or oxidized to an aldehyde/carboxylic acid for further elaboration . The 62% reported synthetic yield for the parent compound indicates that adequate quantities can be prepared in-house if custom synthesis is required, though commercial availability at 95% purity supports direct procurement for most applications .

Synthesis of Thiophene-Containing Chiral Ligands for Asymmetric Catalysis

The target compound serves as an effective precursor for the preparation of thiophene-based chiral amino alcohol ligands used in asymmetric catalysis, particularly the Henry (nitroaldol) reaction. Related thiophene amino alcohols synthesized from thiophene carbaldehydes and amino alcohols have been demonstrated to catalyze the asymmetric Henry reaction with high conversion (92%) and enantioselectivity . The structural simplicity and absence of a pre-existing chiral center in 2-[(thiophen-2-ylmethyl)-amino]-ethanol provide a clean starting point for introducing stereocenters via asymmetric synthesis or resolution, avoiding the complications of diastereomeric mixtures present when starting from chiral phenyl analogs.

Precursor for Thiophene-Ethanolamine Derivatives with Antihypertensive Potential

Patented thiophene ethanolamines bearing substituents on the nitrogen atom and optionally on the thiophene ring have been disclosed as possessing antihypertensive and β-receptor blocking activities . 2-[(Thiophen-2-ylmethyl)-amino]-ethanol represents the core unsubstituted scaffold from which these biologically active derivatives are elaborated via N-alkylation or N-aralkylation of the secondary amine. The β-hydroxyethyl group may also be further functionalized to modulate pharmacokinetic properties such as solubility and metabolic stability. For research groups investigating structure-activity relationships (SAR) in this chemical series, procuring the unsubstituted parent scaffold enables systematic exploration of substitution effects at both the nitrogen and thiophene positions without confounding variables introduced by more complex pre-functionalized analogs.

Organic Synthesis Intermediate for Heterocycle-Fused Systems

The combination of a thiophene ring with an amino alcohol side chain renders this compound a valuable intermediate for constructing fused heterocyclic systems. The secondary amine can participate in cyclocondensation reactions with carbonyl compounds or α,β-unsaturated systems to form thiophene-fused pyrrolidines, piperidines, or oxazolidines . Unlike simpler thiophene amines lacking the β-hydroxyl group (e.g., thiophene-2-ethylamine), the target compound enables cyclization reactions that incorporate the oxygen atom into the newly formed heterocycle, expanding accessible chemical space. The density of 1.168 g/cm³ and boiling point of 291.9°C provide reference parameters for reaction optimization and purification protocol design .

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